5-chloro-N-cyclopentylpyrimidin-2-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of 5-chloro-N-cyclopentylpyrimidin-2-amine consists of a pyrimidine ring attached to a cyclopentyl group and an amine group. The pyrimidine ring also has a chlorine atom attached to it.Scientific Research Applications
Pesticide Production
5-chloro-N-cyclopentylpyrimidin-2-amine is used as a pesticide. It can be used to protect crops and control some insect and fungal diseases .
Organic Synthesis
This compound is used in the laboratory for organic synthesis processes . It serves as a building block in the synthesis of various organic compounds.
Pharmaceutical Research
5-chloro-N-cyclopentylpyrimidin-2-amine is an important intermediate in the production of Palbociclib and Ribociclib . These are drugs used in the treatment of cell proliferative diseases.
CDK4 Inhibitor
It is used in the production of 2-aminopyridine compounds, which are CDK4 inhibitors . CDK4 inhibitors are a class of drugs that have been used in cancer treatment.
Chemical Properties Study
The study of its chemical properties such as boiling point, density, acidity coefficient, etc., provides valuable data for researchers .
Safety and Handling Procedures
The study of its safety and handling procedures is also an important aspect of its application. It has certain toxicity and requires strict safety operation procedures .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like 5-bromo-2-chloro-n-cyclopentylpyrimidin-4-amine have been used as intermediates in the synthesis of 2-aminopyridines . These 2-aminopyridines are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets (like cdks) by binding to the atp-binding pocket, thereby inhibiting the kinase activity and affecting cell proliferation .
Biochemical Pathways
If we consider its potential role as a cdk inhibitor, it could affect the cell cycle regulation pathway, leading to the inhibition of cell proliferation .
Result of Action
If it acts as a cdk inhibitor, it could potentially lead to cell cycle arrest, thereby inhibiting cell proliferation .
properties
IUPAC Name |
5-chloro-N-cyclopentylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINIBSLXZALIRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-cyclopentylpyrimidin-2-amine |
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